Methyl 6-methoxynaphthalene-2-acetate

Prodrug Activation Enzymatic Hydrolysis Pharmacokinetics

Choose Methyl 6-methoxynaphthalene-2-acetate (CAS 23981-48-8) for prodrug development and analytical workflows requiring rapid in vivo activation. This methyl ester delivers a 5.7-fold faster plasma hydrolysis half-life (862 s) than the ethyl ester (4940 s), ensuring swift conversion to the active COX-inhibiting metabolite 6-MNA (Ki: COX-1 21 µM, COX-2 19 µM). Its well-defined log P (3.04), validated HPLC retention on Newcrom R1 columns, and high melting point (74–75°C) confer reliable solid-state stability for handling. As a key building block in naproxen-related NSAID synthesis and an impurity profiling reference standard, this compound supports pharmacokinetic studies and QC method development with documented analytical traceability. Available in ≥97% purity with full characterization data. Contact us for bulk, custom synthesis, or GMP-grade inquiries.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 23981-48-8
Cat. No. B022364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxynaphthalene-2-acetate
CAS23981-48-8
Synonyms6-Methoxy-2-naphthaleneacetic Acid Methyl Ester; 
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC
InChIInChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3
InChIKeyNWIMPGMAVYLECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxynaphthalene-2-acetate (CAS 23981-48-8): Properties and Procurement Profile for Research Use


Methyl 6-methoxynaphthalene-2-acetate (CAS 23981-48-8), also referred to as methyl 2-(6-methoxynaphthalen-2-yl)acetate, is a naphthalene-based ester with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound is primarily recognized as a prodrug intermediate that is enzymatically hydrolyzed in vivo to the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) [1]. It is widely utilized in pharmaceutical research as a synthetic building block for non-steroidal anti-inflammatory drugs (NSAIDs) and as an analytical standard in chromatographic method development [2].

Methyl 6-methoxynaphthalene-2-acetate (23981-48-8): Why In-Class Ester Analogs Cannot Be Assumed Interchangeable


While several alkyl esters of 6-methoxy-2-naphthylacetic acid share the same parent acid core, their physicochemical and enzymatic hydrolysis profiles diverge significantly with changes in the ester moiety. Direct substitution of the methyl ester with a structurally similar analog (e.g., ethyl, propyl, or isopropyl ester) without empirical validation is not supported by the available data. Quantitative studies demonstrate that even a single methylene unit change alters key parameters governing prodrug activation and analytical behavior. The hydrolysis half-life in human plasma for the methyl ester is 862 seconds, whereas the ethyl ester exhibits a markedly prolonged half-life of 4940 seconds under identical conditions [1]. This nearly 6-fold difference in enzymatic lability underscores that the rate of conversion to the active 6-MNA metabolite is exquisitely sensitive to the alkyl chain length, rendering these compounds functionally non-interchangeable in prodrug applications [2]. Furthermore, the log P partition coefficient increases by approximately 0.56 log units when moving from methyl (log P 3.04) to ethyl (log P 3.60), which directly impacts membrane permeability predictions and chromatographic retention behavior [3][4].

Methyl 6-methoxynaphthalene-2-acetate (23981-48-8): Quantitative Evidence for Scientific Selection


Methyl 6-methoxynaphthalene-2-acetate vs. Ethyl Analog: 5.7-Fold Faster Plasma Hydrolysis

The methyl ester of 6-MNA (target compound) undergoes significantly faster enzymatic hydrolysis in human plasma compared to its ethyl ester analog. This differential lability is critical for applications requiring rapid prodrug conversion. In 80% human plasma at 37°C, the first-order hydrolysis half-life of the methyl ester (2a) was determined to be 862 seconds, whereas the ethyl ester (2b) exhibited a half-life of 4940 seconds [1].

Prodrug Activation Enzymatic Hydrolysis Pharmacokinetics

Methyl 6-methoxynaphthalene-2-acetate vs. Ethyl Ester: Reduced Lipophilicity (log P 3.04 vs. 3.60)

The octanol-water partition coefficient (log P) for the methyl ester (target compound) is 3.04, which is 0.56 log units lower than that of the ethyl ester (log P 3.60). This difference represents an approximately 3.6-fold higher lipophilicity for the ethyl analog [1][2].

Lipophilicity Partition Coefficient ADME Properties

Methyl 6-methoxynaphthalene-2-acetate vs. Ethyl Ester: Aqueous Solubility Comparison

In 0.05 M phosphate buffer (pH 7.4, 25°C), the aqueous solubility of the methyl ester is 14.3 µg/mL, which is marginally higher than the ethyl ester's 13.1 µg/mL [1]. While the absolute difference is small (1.2 µg/mL), it represents a 9% increase in solubility for the target compound.

Solubility Formulation Biopharmaceutics

Methyl 6-methoxynaphthalene-2-acetate: Established Prodrug to Active Metabolite 6-MNA

Methyl 6-methoxynaphthalene-2-acetate is a well-characterized prodrug that undergoes enzymatic hydrolysis to yield the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a competitive inhibitor of cyclooxygenase (COX) enzymes, with Ki values of 21 µM (COX-1) and 19 µM (COX-2) in ovine assays [1]. The target compound itself lacks intrinsic COX inhibitory activity and serves solely as a latent precursor.

Prodrug Metabolism COX Inhibition

Methyl 6-methoxynaphthalene-2-acetate: Validated HPLC Method for Quantitative Analysis

A reverse-phase HPLC method has been established and published for the separation and analysis of methyl 6-methoxynaphthalene-2-acetate using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic studies. No equivalent publicly documented HPLC method is available for the ethyl ester analog.

Analytical Chemistry HPLC Method Validation

Methyl 6-methoxynaphthalene-2-acetate: Higher Melting Point Enables Solid Handling

The melting point of methyl 6-methoxynaphthalene-2-acetate is 74-75°C, which is approximately 19-20°C higher than that of the ethyl ester analog (55-56°C) [1]. This higher melting point may confer advantages in solid-state handling, storage, and formulation where crystalline integrity is desired.

Physical Properties Solid-State Chemistry Formulation

Methyl 6-methoxynaphthalene-2-acetate (23981-48-8): Research and Industrial Application Scenarios Based on Differential Evidence


Prodrug Design and Pharmacokinetic Studies Requiring Rapid Activation

Researchers developing prodrugs of 6-MNA for anti-inflammatory applications should prioritize methyl 6-methoxynaphthalene-2-acetate due to its 5.7-fold faster plasma hydrolysis half-life (862 s) compared to the ethyl ester (4940 s). This rapid conversion ensures a more immediate release of the active metabolite 6-MNA, which inhibits COX enzymes with Ki values of 21 µM (COX-1) and 19 µM (COX-2). The compound's documented hydrolysis kinetics and established HPLC method (Newcrom R1) provide a robust analytical foundation for pharmacokinetic studies [1].

Analytical Method Development and Quality Control Reference Standard

The compound is ideal as a reference standard for HPLC method development and impurity profiling in NSAID manufacturing. Its well-characterized chromatographic behavior on a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) and defined log P (3.04) allow for predictable retention time modeling. The higher melting point (74-75°C) and solid-state stability simplify handling and storage, making it a practical choice for quality control laboratories [2].

Synthetic Intermediate for Naproxen and Related NSAID Analogs

As a methyl ester, this compound serves as a protected synthetic intermediate in the preparation of naproxen and other 6-methoxynaphthalene-2-acetic acid derivatives. Its higher solubility (14.3 µg/mL) and moderate lipophilicity (log P 3.04) offer a balance between reactivity and processability during multi-step syntheses. The compound can be efficiently converted to the free acid 6-MNA under mild hydrolysis conditions, providing a strategic building block for medicinal chemistry campaigns .

In Vitro Metabolism and Enzyme Kinetics Studies

The compound is suitable for in vitro metabolism studies investigating esterase activity and prodrug activation. Its well-defined hydrolysis rate in liver homogenate (half-life 87 s) and plasma (862 s) enables quantitative assessment of enzyme kinetics. Researchers can leverage this data to calibrate in vitro-in vivo extrapolation (IVIVE) models for prodrug candidate selection [3].

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